2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide
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Overview
Description
2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The scalability of the Fischer indole synthesis makes it a viable option for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce various alcohols and amines .
Scientific Research Applications
2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that contains an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.
Uniqueness
What sets 2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-hydroxy-3,3-dimethyl-1-oxido-2H-benzo[g]indol-1-ium-5-one |
InChI |
InChI=1S/C14H13NO3/c1-14(2)10-7-11(16)8-5-3-4-6-9(8)12(10)15(18)13(14)17/h3-7,13,17H,1-2H3 |
InChI Key |
QYYATLULDKHLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([N+](=C2C1=CC(=O)C3=CC=CC=C32)[O-])O)C |
Origin of Product |
United States |
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